molecular formula C12H10Cl6O2 B605304 Aldrin-transdiol CAS No. 3106-29-4

Aldrin-transdiol

Cat. No. B605304
CAS RN: 3106-29-4
M. Wt: 398.91
InChI Key: NWRDBJRTQVHAKR-FLSPZHGBSA-N
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Description

Aldrin-transdiol is a metabolite of Aldrin, an organochlorine insecticide that was widely used until the 1990s, when it was banned in most countries . Aldrin is a member of the so-called “classic organochlorines” (COC) group of pesticides .


Synthesis Analysis

Aldrin and dieldrin have been reported to be highly toxic to humans and other non-target organisms, and so their use has gradually been banned worldwide . Various methods have been tried to remove them from the environment, including xenon lamps, combustion, ion conversion, and microbial degradation . Microbial degradation is considered the most promising treatment method because of its advantages of economy, environmental protection, and convenience .


Molecular Structure Analysis

The Aldrin-transdiol molecule contains a total of 33 bond(s). There are 23 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 4 five-membered ring(s), 2 six-membered ring(s), 1 eight-membered ring(s), 2 nine-membered ring(s), 1 ten-membered ring(s), 2 hydroxyl group(s), and 2 secondary alcohol(s) .


Chemical Reactions Analysis

Aldrin degradation includes three pathways: the oxidation pathway, the reduction pathway, and the hydroxylation pathway, with dieldrin as a major metabolite . Degradation of dieldrin includes four pathways: oxidation, reduction, hydroxylation, and hydrolysis, with 9-hydroxydieldrin and dihydroxydieldrin as major products .

Scientific Research Applications

Microbial Degradation

Aldrin-transdiol, a metabolite of the pesticide Aldrin, has been studied for its degradation pathways. Mucor racemosus, a dieldrin-degrading fungus, was found to convert dieldrin into more polar compounds via Aldrin-transdiol. This study provides insights into the bioremediation of Aldrin and Dieldrin in the environment (Yamazaki et al., 2014).

Environmental Toxicity Studies

Aldrin, including its metabolites like Aldrin-transdiol, has been extensively studied for its environmental and health impacts. Research on aquatic microbial populations shows how Aldrin affects microbial function, influencing the overall ecological balance (Luis Miguel Martín López et al., 2002). Another study assesses the toxicity of Aldrin at enzymatic and mRNA expression levels in Zebrafish, providing baseline data for understanding Aldrin's toxic manifestations in aquatic animals (R. Jhamtani et al., 2019).

Bioconversion by Microorganisms

A study demonstrates how cytochrome P450 enzymes in microorganisms can convert Aldrin to its metabolites, including Aldrin-transdiol, highlighting potential biotechnological applications for pesticide degradation (Wu Yating et al., 2018).

Impact on Reproductive Health

Research on the impact of Aldrin on reproductive health, which may include its metabolites, has been conducted. One study evaluates the prenatal effects of Aldrin in rats, revealing developmental and behavioral changes that could be relevant to the study of Aldrin-transdiol's impact (V. Castro et al., 2006).

Safety And Hazards

Aldrin and dieldrin pose a risk to human health throughout the world because they accumulate in the food chain and the human body cannot metabolize them . They have been reported to be highly toxic to humans and other non-target organisms .

Future Directions

Microbial degradation is considered the most promising treatment method for removing Aldrin and dieldrin from the environment . This method has advantages of economy, environmental protection, and convenience . The results also prove that aldrin transdiol and ECH are effective structural analogs that can be used to isolate degrading microorganisms capable of degrading aldrin/dieldrin . This is also a good guideline that could be used to screen the degradation microorganisms of other hard-to-degrade compounds .

properties

IUPAC Name

(1S,2S,3R,4S,5S,6S,7R,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl6O2/c13-8-9(14)11(16)5-3-1-2(6(19)7(3)20)4(5)10(8,15)12(11,17)18/h2-7,19-20H,1H2/t2-,3+,4+,5-,6-,7-,10+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRDBJRTQVHAKR-FLSPZHGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C(C2O)O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@@H]([C@H]2O)O)[C@]4(C(=C([C@@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953167
Record name trans-Aldrindiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aldrin-transdiol

CAS RN

3106-29-4
Record name rel-(1R,2S,3S,4S,4aR,5R,8S,8aS)-5,6,7,8,9,9-Hexachloro-1,2,3,4,4a,5,8,8a-octahydro-1,4:5,8-dimethanonaphthalene-2,3-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3106-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aldrin-transdiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Aldrindiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALDRINDIOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9AFN5YD9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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